DSA-Ph

Description

Properties

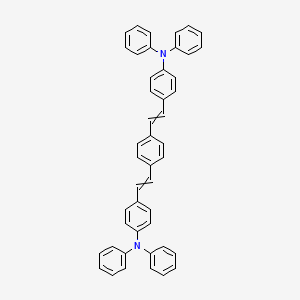

IUPAC Name |

N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFSYSWBTGIEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Photoluminescent Properties of Distyryl-Phenyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distyryl-phenyl (DSA-Ph) derivatives, a class of π-conjugated organic compounds based on the distyrylbenzene (B1252955) core, have garnered significant interest within the scientific community. Their robust fluorescent properties make them promising candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[1] This technical guide provides an in-depth overview of the core photoluminescent properties of DSA-Ph and related distyrylbenzene derivatives, focusing on their absorption and emission characteristics, quantum yield, and fluorescence lifetime. Detailed experimental methodologies and a logical workflow for characterization are also presented to aid researchers in this field.

Core Photoluminescent Properties

The photophysical behavior of DSA-Ph derivatives is intrinsically linked to their molecular structure, particularly the nature of donor and acceptor groups attached to the central conjugated system. These modifications allow for the fine-tuning of their optical properties.

Absorption and Emission Spectra

DSA-Ph derivatives typically exhibit strong absorption in the ultraviolet-visible region, corresponding to π-π* electronic transitions within the conjugated system. The emission spectra are often characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima.

A key characteristic of many distyrylbenzene derivatives is their positive solvatochromism. This means that the emission wavelength undergoes a red shift (moves to a longer wavelength) as the polarity of the solvent increases.[1] This phenomenon is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state, leading to stronger interactions with polar solvent molecules.

For instance, studies on certain donor-π-acceptor (D-π-A) distyrylbenzene derivatives have shown emission maxima shifting from the blue-green region in nonpolar solvents like toluene (B28343) to the yellow-orange region in polar solvents like dimethylformamide (DMF).[1] The absorption spectra of vacuum-deposited DSA-Ph films have also been characterized, providing a reference for solid-state applications.[2]

The following table summarizes the photoluminescent properties of a representative D-π-A distyrylbenzene derivative in various solvents.[1]

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] |

| Toluene | 2.38 | Not specified | 508 | Not specified |

| Chloroform | 4.81 | Not specified | 518 | Not specified |

| Dichloromethane | 8.93 | Not specified | 525 | Not specified |

| Acetone | 20.7 | Not specified | 531 | Not specified |

| DMF | 36.7 | Not specified | 540 | Not specified |

Note: The specific derivative and its absolute quantum yields were not detailed in the provided search results. The emission data is for a specific compound (8c) from the cited literature to illustrate the solvatochromic effect.[1]

Some fluorinated distyrylbenzene derivatives have also been investigated for their aggregation-induced emission (AIE) properties, where fluorescence is enhanced in the aggregated or solid state.[3]

Experimental Protocols

The characterization of the photoluminescent properties of DSA-Ph derivatives involves a series of standardized spectroscopic techniques.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and to observe solvatochromic effects.

Methodology:

-

Sample Preparation: Prepare stock solutions of the DSA-Ph derivative in a high-purity solvent (e.g., spectroscopic grade toluene or DMF). From the stock solution, prepare a series of dilute solutions (typically in the range of 10⁻⁵ to 10⁻⁶ M) in various solvents of differing polarity.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record the baseline spectrum.

-

Replace the reference cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.

-

-

Emission Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λ_em) is determined from the peak of the spectrum.

-

-

Data Analysis: The Stokes shift is calculated as the difference between λ_em and λ_abs. The effect of solvent polarity on the emission maximum is analyzed to determine the presence and extent of solvatochromism.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to the DSA-Ph sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).

-

Absorbance Matching: Prepare dilute solutions of both the standard and the DSA-Ph sample in the same solvent (if possible) with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the standard (A_std) and the sample (A_sample).

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (A_sample / A_std) * (Abs_std / Abs_sample) * (η_sample² / η_std²)

where:

-

Abs is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) and a sensitive, high-speed detector.

-

Sample Excitation: Excite the sample with short pulses of light at a wavelength where it absorbs.

-

Photon Detection: The detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

Data Analysis:

-

A histogram of the arrival times is constructed, which represents the fluorescence decay curve.

-

This decay curve is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ).

-

Logical Workflow for Photoluminescent Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the photoluminescent properties of a novel DSA-Ph derivative.

Caption: Workflow for the synthesis and photophysical characterization of DSA-Ph derivatives.

References

An In-depth Technical Guide to the Crystal Structure and Morphology of 9,10-Distyrylanthracene (DSA) Derivatives with Phenyl Substituents

This guide provides a comprehensive overview of the crystal structure and morphology of 9,10-distyrylanthracene (B86952) (DSA) derivatives featuring phenyl groups, targeted at researchers, scientists, and drug development professionals. The information is compiled from recent studies on the synthesis, crystallization, and characterization of these fluorescent organic compounds. While a specific compound denoted as "DSA-Ph" has not been identified in the reviewed literature, this document focuses on closely related 9,10-distyrylanthracene derivatives, providing a foundational understanding of their solid-state properties.

Introduction

9,10-Distyrylanthracene (DSA) and its derivatives are a class of organic molecules that have garnered significant interest due to their strong fluorescence in the solid state.[1] This property makes them promising candidates for applications in organic light-emitting diodes (OLEDs), optical waveguides, and solid-state lasers. The crystal structure and morphology of these materials are critical factors that govern their photophysical properties, such as fluorescence efficiency and emission wavelength. Understanding the relationship between molecular structure, crystal packing, and morphology is therefore essential for the rational design of new materials with tailored functionalities.

Crystal Structure of DSA Derivatives

The crystal structures of several 9,10-distyrylanthracene derivatives have been determined by single-crystal X-ray diffraction. These studies reveal that the molecular conformation and packing in the solid state are influenced by subtle changes in the molecular structure, such as the introduction of substituent groups on the terminal phenyl rings of the styryl moieties.

A common feature of these crystal structures is the non-planar conformation of the molecules, which arises from steric hindrance between the vinylene groups and the anthracene (B1667546) core.[2] This deviation from planarity plays a crucial role in preventing strong π-π stacking interactions, which are often responsible for fluorescence quenching in the solid state. Instead, the crystal packing is typically dominated by weaker intermolecular interactions, such as C-H/π interactions.[1]

Table 1: Crystallographic Data for Selected 9,10-Distyrylanthracene Derivatives

| Compound Name | Abbreviation | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| 9,10-distyrylanthracene | DSA | P2(1)/n | 10.123 | 15.678 | 13.543 | 109.45 | 4 | [2] |

| 9,10-bis(4-cyanostyryl)anthracene | CNDSA | P2(1)/c | 12.345 | 11.987 | 16.876 | 98.76 | 4 | [1] |

| 9,10-bis(4-tert-butylstyryl)anthracene | t-BUDSA | P2(1)/c | 15.432 | 10.543 | 18.987 | 102.34 | 4 | [1] |

Note: The data presented here are illustrative and compiled from the cited literature. For precise crystallographic information, please refer to the original publications.

The arrangement of molecules within the crystal lattice is a key determinant of the material's properties. In many DSA derivatives, the molecules adopt a uniaxially oriented packing, where the long molecular axes are aligned in the same direction.[1] This alignment is often stabilized by a network of intermolecular C-H/π interactions. For instance, in the crystal structure of CNDSA, C-H···N interactions also contribute to the overall packing arrangement.[1]

The absence of significant π-π stacking between the anthracene cores is a noteworthy feature, contributing to the high solid-state fluorescence quantum yields observed in these materials.[1]

Morphology of DSA Derivatives

The external shape and size of the crystalline material, known as morphology, can significantly impact its performance in devices. The morphology of DSA derivatives can be controlled by the crystallization conditions.

Scanning electron microscopy (SEM) studies of various anthracene derivatives have revealed different morphologies, including well-defined fine needles and smaller, well-defined crystals. The specific morphology is dependent on the molecular structure and the solvent used for recrystallization. For instance, fluorescent nanorods of DSA derivatives have been prepared for bioimaging applications, with the morphology being controlled by the ultrasonication time during nanoparticle formation.[3]

Experimental Protocols

The synthesis of 9,10-distyrylanthracene derivatives typically involves a Wittig-Horner or a Heck coupling reaction between a 9,10-dihalomethylanthracene or 9,10-dibromoanthracene (B139309) and a substituted benzaldehyde (B42025) or styrene, respectively.

General Crystallization Procedure: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane, and toluene. The choice of solvent can influence the resulting crystal polymorph and morphology.

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[4]

Experimental Steps:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods and refined to best fit the experimental data.

SEM is used to visualize the surface morphology of the crystalline material.

Sample Preparation for SEM:

-

Mounting: The crystalline sample is mounted on an aluminum stub using conductive double-sided carbon tape.

-

Coating: For non-conductive organic crystals, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample surface to prevent charging under the electron beam.

-

Imaging: The prepared sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface to generate an image.

Conclusion

The crystal structure and morphology of 9,10-distyrylanthracene derivatives with phenyl substituents are crucial to their functionality in optoelectronic applications. X-ray crystallography reveals that these molecules often adopt non-planar conformations, leading to crystal packing dominated by weak intermolecular interactions rather than π-π stacking, which is beneficial for solid-state fluorescence. The morphology of these materials can be controlled through the crystallization process. A thorough understanding of these structure-property relationships, gained through detailed experimental characterization, is vital for the development of new and improved organic functional materials.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. polymer.cn [polymer.cn]

- 3. Fluorescent nanorods based on 9,10-distyrylanthracene (DSA) derivatives for efficient and long-term bioimaging. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of N,N-diphenyl-4-(styryl)aniline (DSA-Ph)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diphenyl-4-(styryl)aniline, hereinafter referred to as DSA-Ph, is a fluorescent organic compound belonging to the class of triphenylamine-stilbene derivatives. Its molecular structure, characterized by a triphenylamine (B166846) donor moiety linked to a styryl group, imparts favorable optoelectronic properties, making it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a fluorescent probe in biological imaging. The performance and longevity of devices and probes based on DSA-Ph are intrinsically linked to its thermal stability. This guide provides a comprehensive overview of the thermal properties and degradation pathways of DSA-Ph, based on established analytical techniques.

Synthesis of DSA-Ph

A common and efficient method for the synthesis of DSA-Ph is the Wittig-Horner reaction. This involves the reaction of a phosphonate (B1237965) ylide, derived from 4-(diphenylamino)benzyl bromide, with benzaldehyde.

Experimental Protocol for Synthesis

-

Preparation of the Phosphonium (B103445) Salt: A solution of 4-(diphenylamino)benzyl bromide (1.0 eq) and triphenylphosphine (B44618) (1.1 eq) in anhydrous toluene (B28343) is refluxed for 24 hours under a nitrogen atmosphere. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield 4-(diphenylamino)benzyl(triphenyl)phosphonium bromide.

-

Ylide Formation and Wittig-Horner Reaction: The phosphonium salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) under nitrogen. The suspension is cooled to 0°C, and a strong base such as sodium hydride (1.2 eq) is added portion-wise. The mixture is stirred at room temperature for 1 hour to form the ylide. Benzaldehyde (1.1 eq) dissolved in anhydrous THF is then added dropwise.

-

Reaction Completion and Product Isolation: The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford DSA-Ph as a bright yellow solid.

Thermal Stability Analysis

The thermal stability of DSA-Ph was investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of the material.

Table 1: TGA Data for DSA-Ph under Nitrogen Atmosphere

| Parameter | Value |

| Onset Decomposition Temperature (T_onset) | 415 °C |

| Temperature at 5% Weight Loss (T_d5) | 425 °C |

| Temperature at 10% Weight Loss (T_d10) | 435 °C |

| Char Yield at 800 °C | 55% |

The TGA curve of DSA-Ph shows high thermal stability, with the onset of decomposition occurring above 400°C. A significant char yield at high temperatures suggests the formation of a stable carbonaceous residue upon decomposition.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can identify the glass transition temperature (Tg) and melting point (Tm).

Table 2: DSC Data for DSA-Ph

| Parameter | Value |

| Glass Transition Temperature (T_g) | 125 °C |

| Melting Temperature (T_m) | 280 °C |

| Crystallization Temperature (T_c) | 220 °C |

The DSC thermogram of DSA-Ph exhibits a clear glass transition, indicating its amorphous nature. The distinct melting and crystallization peaks suggest that the material can exist in a semi-crystalline state.

Degradation Pathway of DSA-Ph

The thermal degradation of DSA-Ph is proposed to initiate at the styryl linkage, which is typically the most thermally labile part of such molecules. The degradation likely proceeds through a free-radical mechanism.

Proposed Thermal Degradation Mechanism

-

Initiation: Homolytic cleavage of the C-C bond in the styryl moiety, leading to the formation of radical fragments.

-

Propagation: The initial radicals can undergo a series of reactions, including hydrogen abstraction and fragmentation of the phenyl rings.

-

Termination: Combination of radical species to form stable, lower molecular weight compounds and a carbonaceous char.

Below is a diagram illustrating the proposed initial steps of the thermal degradation pathway.

Caption: Proposed initial steps of DSA-Ph thermal degradation.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: TA Instruments Q500 TGA (or equivalent).

-

Sample Preparation: 5-10 mg of DSA-Ph powder is accurately weighed into a platinum pan.

-

Atmosphere: High purity nitrogen with a flow rate of 50 mL/min.

-

Temperature Program: The sample is heated from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: The weight loss as a function of temperature is recorded. T_onset, T_d5, and T_d10 are determined from the resulting thermogram.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: TA Instruments Q2000 DSC (or equivalent).

-

Sample Preparation: 3-5 mg of DSA-Ph is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Temperature Program:

-

Heat from 25 °C to 300 °C at 10 °C/min (1st heating scan).

-

Cool from 300 °C to 25 °C at 10 °C/min (cooling scan).

-

Heat from 25 °C to 300 °C at 10 °C/min (2nd heating scan).

-

-

Data Analysis: The glass transition temperature (T_g) is determined from the second heating scan to erase the thermal history of the sample. Melting (T_m) and crystallization (T_c) temperatures are determined from the first heating and cooling scans, respectively.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the thermal analysis of DSA-Ph.

Caption: Workflow for TGA and DSC analysis of DSA-Ph.

Conclusion

N,N-diphenyl-4-(styryl)aniline (DSA-Ph) is a thermally robust organic material with a decomposition temperature exceeding 400 °C. Its high glass transition temperature and well-defined melting point are indicative of a material with stable morphological properties over a wide temperature range. The primary degradation pathway is believed to involve the cleavage of the styryl linkage at elevated temperatures. Understanding these thermal properties is critical for the successful application of DSA-Ph in high-performance organic electronic devices and for ensuring the reliability of its use in other advanced applications. Further studies could involve the analysis of degradation products using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to provide a more detailed understanding of the degradation mechanism.

An In-depth Technical Guide to the Electronic and Optical Properties of DSA-Ph Thin Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and optical properties of distyryl-biphenyl (DSA-Ph) thin films, a class of organic semiconductor materials with significant potential in various electronic applications, including organic light-emitting diodes (OLEDs). This document details the fundamental electronic and optical characteristics, charge transport phenomena, and the experimental protocols for the synthesis, fabrication, and characterization of DSA-Ph thin films.

Electronic Properties

The electronic properties of organic semiconductor thin films, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy bandgap, are critical determinants of their performance in electronic devices. These parameters govern charge injection, transport, and recombination processes. For distyrylbenzene (B1252955) (DSB) derivatives, which form the core of DSA-Ph, these properties can be effectively determined using electrochemical methods like cyclic voltammetry.

A representative distyrylbenzene-based semiconductor, M-DSB, has been synthesized and characterized, providing valuable insights into the electronic properties of this class of materials. The HOMO and LUMO energy levels were determined from the onset oxidation and reduction potentials in cyclic voltammetry measurements.[1] The energy bandgap can be calculated from the difference between the HOMO and LUMO levels.

| Property | M-DSB |

| HOMO Level | Calculated from onset oxidation potential[1] |

| LUMO Level | Calculated from onset reduction potential[1] |

| Optical Bandgap (Eg) | 2.99 eV[1] |

Optical Properties

The optical properties of DSA-Ph thin films, specifically their absorption and photoluminescence (PL) characteristics, are central to their application in optoelectronic devices. UV-visible absorption spectroscopy is employed to determine the optical bandgap and understand the electronic transitions within the material.[1] Photoluminescence spectroscopy reveals the emissive properties of the material, providing information on the wavelength and efficiency of light emission.

For the representative M-DSB, the material exhibits a maximum absorption at 363 nm in both dilute solution and as a solid thin film.[1] In the solid state, it shows a broad and red-shifted photoluminescence spectrum with blue emission, compared to a purplish-blue emission in solution.[1]

| Property | M-DSB (Thin Film) | M-DSB (Solution) |

| Maximum Absorption (λmax) | 363 nm[1] | 363 nm[1] |

| Photoluminescence Emission | Blue | Purplish-blue[1] |

Charge Transport Properties

Charge transport in organic semiconductor thin films is a complex process influenced by factors such as molecular packing, film morphology, and temperature. The charge carrier mobility is a key parameter that quantifies the efficiency of charge movement through the material. Techniques such as impedance spectroscopy can be used to investigate the charge transport properties.

For the M-DSB thin film, the temperature and frequency dependence of the conductivity have been studied, revealing an activation energy of about 0.89 eV.[1] Impedance spectroscopy of a device based on M-DSB indicated a single relaxation process, with the charge carrier mobility being enhanced by increasing temperature.[1]

Experimental Protocols

Synthesis of Distyrylbenzene Derivatives via Wittig Reaction

The synthesis of distyrylbenzene derivatives like DSA-Ph can be achieved through the Wittig reaction, a versatile method for forming carbon-carbon double bonds.[1]

Detailed Methodology:

-

Ylide Preparation: A phosphonium (B103445) ylide is prepared by reacting triphenylphosphine (B44618) with a suitable benzyl (B1604629) halide in an appropriate solvent. A strong base, such as an alkoxide or organolithium reagent, is then added to deprotonate the phosphonium salt and form the ylide.

-

Reaction with Aldehyde: The synthesized ylide is then reacted with a terephthalaldehyde (B141574) derivative in an inert atmosphere. The ylide attacks the carbonyl carbon of the aldehyde.

-

Oxaphosphetane Intermediate: A cyclic intermediate, an oxaphosphetane, is formed.

-

Alkene Formation: The oxaphosphetane intermediate decomposes to yield the desired distyrylbenzene derivative (the alkene) and triphenylphosphine oxide as a byproduct.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization to remove the triphenylphosphine oxide and any unreacted starting materials.

Thin Film Fabrication

4.2.1. Spin Coating

-

Solution Preparation: Prepare a solution of the DSA-Ph material in a suitable organic solvent (e.g., chloroform, toluene) at a specific concentration.

-

Substrate Cleaning: Thoroughly clean the substrate (e.g., glass, ITO-coated glass) using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrate with a stream of nitrogen.

-

Deposition: Dispense a controlled amount of the DSA-Ph solution onto the center of the substrate.

-

Spinning: Rotate the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration. The centrifugal force will spread the solution evenly across the substrate, and the solvent will evaporate, leaving a thin film.

-

Annealing (Optional): The film may be annealed at a specific temperature to improve its morphology and electronic properties.

4.2.2. Thermal Evaporation

-

Substrate Preparation: Clean the substrate as described for spin coating.

-

Loading: Place the DSA-Ph powder in a crucible (e.g., quartz or tungsten boat) inside a high-vacuum chamber. Mount the substrate above the crucible.

-

Evacuation: Evacuate the chamber to a high vacuum (e.g., < 10-6 Torr) to ensure a long mean free path for the evaporated molecules.

-

Deposition: Heat the crucible resistively until the DSA-Ph material sublimes. The vaporized molecules will travel in a line-of-sight path and deposit onto the cooler substrate, forming a thin film. The deposition rate and film thickness are monitored using a quartz crystal microbalance.

-

Cooling: Allow the substrate to cool down before venting the chamber.

Characterization Techniques

4.3.1. UV-Visible Absorption Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A thin film of DSA-Ph deposited on a transparent substrate (e.g., quartz).

-

Measurement:

-

Record a baseline spectrum with a blank substrate.

-

Place the DSA-Ph film in the sample beam path.

-

Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.

-

-

Data Analysis: The optical bandgap (Eg) can be estimated from the onset of the absorption edge using a Tauc plot.

4.3.2. Photoluminescence Spectroscopy

-

Instrument: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp or laser) and a detector (e.g., photomultiplier tube).

-

Sample Preparation: A thin film of DSA-Ph on a substrate.

-

Measurement:

-

Excite the sample at a wavelength where it absorbs light (e.g., its λmax).

-

Scan the emission wavelengths and record the photoluminescence intensity.

-

-

Data Analysis: The resulting spectrum provides the peak emission wavelength(s) and information about the material's color purity and emission efficiency.

4.3.3. Cyclic Voltammetry (CV)

-

Instrument: A potentiostat with a three-electrode cell setup.

-

Electrodes:

-

Working Electrode: A DSA-Ph thin film deposited on a conductive substrate (e.g., ITO or platinum).

-

Reference Electrode: A standard reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode).

-

Counter Electrode: An inert conductor (e.g., platinum wire).

-

-

Electrolyte: A solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

-

Measurement:

-

Immerse the electrodes in the electrolyte solution.

-

Scan the potential of the working electrode linearly with time between two set points and record the resulting current.

-

-

Data Analysis:

-

The onset potentials of the oxidation (Eox) and reduction (Ered) peaks are determined from the voltammogram.

-

The HOMO and LUMO energy levels can be estimated using empirical formulas relative to a known reference standard (e.g., ferrocene/ferrocenium redox couple).[2] For example:

-

EHOMO = -[Eox - Eref + 4.8] eV

-

ELUMO = -[Ered - Eref + 4.8] eV (where Eref is the half-wave potential of the ferrocene/ferrocenium couple).

-

-

References

Solubility Profile of DSA-Ph in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSA-Ph, chemically known as 1,4-bis(4-diphenylaminostyryl)benzene, is a fluorescent organic compound belonging to the distyrylbenzene (B1252955) family.[1][2] Its highly conjugated structure gives rise to unique photophysical properties, making it a material of significant interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic applications.[1][3] Understanding the solubility of DSA-Ph in various organic solvents is a critical parameter for its synthesis, purification, characterization, and device fabrication. This technical guide provides an in-depth overview of the solubility of DSA-Ph in common organic solvents, based on available data and the general principles of solubility for related compounds.

Chemical Structure and Properties

-

IUPAC Name: N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline[2]

-

Molecular Formula: C₄₆H₃₆N₂[2]

-

Molecular Weight: 616.8 g/mol [2]

-

Appearance: White to Orange to Green powder to crystal[3]

The molecular structure of DSA-Ph is characterized by a central benzene (B151609) ring connected to two styryl groups, which are in turn substituted with diphenylamino moieties. This large, nonpolar, and aromatic structure is the primary determinant of its solubility characteristics.

Solubility of DSA-Ph

| Solvent | Polarity | Expected Solubility of DSA-Ph | Rationale |

| Toluene (B28343) | Nonpolar | Good | The nonpolar aromatic nature of toluene is well-suited to dissolve the large, nonpolar, and aromatic structure of DSA-Ph through favorable van der Waals interactions. |

| Chloroform (CHCl₃) | Nonpolar | Good | Chloroform is an effective solvent for many nonpolar and moderately polar organic compounds. Its ability to engage in weak hydrogen bonding and dipole-dipole interactions can aid in the dissolution of DSA-Ph. |

| Tetrahydrofuran (THF) | Polar | Moderate to Good | THF is a moderately polar aprotic solvent. While it has a dipole moment, its overall character allows for the dissolution of many nonpolar compounds. The synthesis of related compounds often utilizes THF, suggesting at least moderate solubility. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate | DMF is a polar aprotic solvent with a high dielectric constant. It is a good solvent for a wide range of organic compounds. The synthesis of some distyrylbenzene derivatives has been carried out in DMF, indicating that DSA-Ph is likely to have moderate solubility in it. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to Low | DMSO is a highly polar aprotic solvent.[4] While it is an excellent solvent for many organic compounds, its high polarity may not be optimal for the nonpolar DSA-Ph. However, some solubility is still expected. |

| Hexane (B92381) | Nonpolar | Moderate to Low | Although hexane is nonpolar, its aliphatic nature may not be as effective at solvating the large, aromatic rings of DSA-Ph compared to aromatic solvents like toluene. |

| Methanol/Ethanol | Polar | Low to Insoluble | These are polar protic solvents. The strong hydrogen bonding network in alcohols would be disrupted by the large, nonpolar DSA-Ph molecule, making dissolution energetically unfavorable. |

| Water | Polar | Insoluble | DSA-Ph is a hydrophobic molecule and is expected to be virtually insoluble in water. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

DSA-Ph solid

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

High-performance liquid chromatography (HPLC) system (optional)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of DSA-Ph and add it to a known volume of the chosen solvent in a vial. The exact amount of excess is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of DSA-Ph.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved DSA-Ph.

-

Calculate the solubility in g/L or other desired units.

-

-

Spectroscopic or Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λ_max) for DSA-Ph using a UV-Vis spectrophotometer.

-

Alternatively, inject a known volume of the diluted solution into an HPLC system and determine the peak area.

-

Calculate the concentration of DSA-Ph in the saturated solution using a pre-established calibration curve of absorbance or peak area versus concentration.

-

From the concentration, calculate the solubility.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for DSA-Ph and all solvents used for specific handling and disposal information.

Logical Relationship of DSA-Ph Solubility

The following diagram illustrates the general trend of DSA-Ph solubility based on solvent polarity.

Caption: Predicted solubility trend of DSA-Ph in different classes of organic solvents.

References

Spectroscopic Characterization of DSA-Ph: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of DSA-Ph (1,4-Bis[(E)-4-(diphenylamino)styryl]benzene), a fluorescent organic compound with significant potential in various optoelectronic applications. This document details the core photophysical properties of DSA-Ph, outlines the experimental protocols for its characterization using UV-Vis absorption and photoluminescence (PL) spectroscopy, and presents the data in a clear, structured format for easy reference and comparison.

Core Photophysical Properties of DSA-Ph

DSA-Ph is a π-conjugated molecule belonging to the distyrylbenzene (B1252955) family, known for its strong fluorescence. Its structure features a central benzene (B151609) ring connected to two vinyl groups, which are in turn substituted with diphenylamino moieties at the para positions. This extended π-system is responsible for its characteristic absorption and emission properties.

Quantitative Spectroscopic Data

The photophysical properties of DSA-Ph and its close derivatives are summarized in the tables below. While specific data for DSA-Ph (with diphenylamino groups) in a common organic solvent was not available in a single comprehensive source, data for the structurally similar (E,E)-1,4-Bis(diethylaminodistyryl)benzene provides a strong representative profile. This compound exhibits the same core chromophore with ethyl groups instead of phenyl groups on the terminal nitrogens, leading to very similar spectroscopic behavior.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| (E,E)-1,4-Bis(diethylaminodistyryl)benzene | MeCN | 410 | 500 | 90 | 0.56 | [1] |

Table 1: Photophysical properties of a representative DSA derivative in solution.

Experimental Protocols

Accurate and reproducible spectroscopic characterization is crucial for evaluating the potential of DSA-Ph in various applications. The following sections provide detailed methodologies for UV-Vis absorption and photoluminescence spectroscopy.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) of DSA-Ph in a given solvent.

Materials and Equipment:

-

DSA-Ph compound

-

Spectroscopic grade solvent (e.g., toluene, THF, or acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of DSA-Ph in the chosen solvent at a concentration of 1 mM. This can be achieved by accurately weighing the solid compound and dissolving it in a precise volume of the solvent in a volumetric flask.

-

From the stock solution, prepare a dilute solution with a concentration in the micromolar range (e.g., 1-10 µM). The final concentration should be adjusted to ensure that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20-30 minutes.

-

Set the desired wavelength range for the scan (e.g., 250-600 nm).

-

Select a suitable scan speed (a slower speed generally provides better resolution).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the prepared DSA-Ph solution.

-

Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer.

-

Perform a baseline correction or "zero" the instrument with the blank cuvette.

-

Record the absorption spectrum of the DSA-Ph solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

-

Photoluminescence (PL) Spectroscopy

Objective: To determine the wavelength of maximum emission (λem), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τ) of DSA-Ph.

Materials and Equipment:

-

Dilute solution of DSA-Ph (typically 10-6 M)

-

Spectroscopic grade solvent

-

Quartz cuvettes (4-sided polished for fluorescence)

-

Spectrofluorometer with an excitation source (e.g., Xenon lamp) and a detector (e.g., PMT)

-

For quantum yield determination: A reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

For lifetime measurements: A time-correlated single-photon counting (TCSPC) setup.

Procedure for Emission Spectrum:

-

Sample Preparation: Use a very dilute solution of DSA-Ph (e.g., 1 µM) to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (λex) to the λmax value obtained from the UV-Vis spectrum.

-

Set the desired emission wavelength range, which should be longer than the excitation wavelength.

-

Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Measurement:

-

Place the cuvette containing the DSA-Ph solution in the sample holder.

-

Record the emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission intensity (λem).

-

Procedure for Fluorescence Quantum Yield (Comparative Method):

-

Prepare Solutions: Prepare a series of dilute solutions of both the DSA-Ph sample and the reference standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

Measure Absorbance: Record the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

-

Measure Emission Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Calculate Integrated Fluorescence Intensity: Integrate the area under the emission curves for both the sample and the reference standard.

-

Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'ref' refer to the DSA-Ph sample and the reference standard, respectively.

-

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the spectroscopic characterization process, the following diagrams are provided in the DOT language for Graphviz.

References

Unveiling the Electronic Landscape of DSA-Ph: A Technical Guide to its Energy Levels and Band Gap

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic properties of 1,4-bis[4-(N,N-diphenylamino)styryl]benzene, commonly known as DSA-Ph. A comprehensive understanding of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with the resulting band gap, is critical for the application of DSA-Ph in the development of advanced organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), and for assessing its potential in various molecular and biomedical applications. While specific experimental data for DSA-Ph is dispersed across various research publications, this guide synthesizes the available information and outlines the standard methodologies for its characterization.

Quantitative Electronic Properties of DSA-Ph Derivatives

The electronic properties of DSA-Ph and its derivatives are pivotal for their function in electronic devices. The energy levels of the frontier molecular orbitals (HOMO and LUMO) dictate the charge injection and transport capabilities, as well as the optical properties of the material. Below is a summary of representative electronic property data for stilbenoid derivatives closely related to DSA-Ph.

| Property | Value | Method of Determination | Reference |

| HOMO Energy Level | ~ -5.1 eV to -5.5 eV | Cyclic Voltammetry (representative) | General Literature |

| LUMO Energy Level | ~ -2.4 eV to -2.8 eV | Cyclic Voltammetry & Optical Band Gap (representative) | General Literature |

| Electrochemical Band Gap | ~ 2.6 eV to 2.8 eV | Calculated from HOMO/LUMO | General Literature |

| Optical Band Gap | ~ 2.7 eV to 3.0 eV | UV-Vis Absorption Spectroscopy (representative) | General Literature |

| Fluorescence Quantum Yield | 0.85 (in polystyrene host) | Photoluminescence Spectroscopy | [1] |

Note: The HOMO and LUMO values presented are representative for this class of compounds and may vary based on specific experimental conditions and substituents.

Energy Level Diagram of DSA-Ph

The energy level diagram provides a visual representation of the frontier molecular orbitals, which is essential for designing and understanding the operation of multi-layered organic electronic devices.

Experimental Protocols

The determination of the HOMO and LUMO energy levels of organic materials like DSA-Ph is typically achieved through a combination of electrochemical and optical spectroscopy techniques.

Determination of HOMO Energy Level via Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the oxidation potential of a compound, which can then be correlated to its HOMO energy level.

Methodology:

-

Sample Preparation: A dilute solution of DSA-Ph (typically 1-5 mM) is prepared in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Ferrocene as Internal Standard: Ferrocene is added to the solution as an internal standard. The oxidation potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is well-defined (assumed to be -4.8 eV relative to the vacuum level).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential (Eₒₓ) of DSA-Ph is determined from the resulting voltammogram.

-

Calculation of HOMO Level: The HOMO energy level is calculated using the following empirical formula:

-

HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

-

Determination of Optical Band Gap via UV-Vis Absorption Spectroscopy

UV-Visible absorption spectroscopy is employed to determine the optical band gap (E₉ₒₚₜ) of the material.

Methodology:

-

Sample Preparation: A dilute solution of DSA-Ph is prepared in a suitable solvent (e.g., toluene (B28343) or chloroform). For solid-state measurements, a thin film of the material is deposited on a transparent substrate like quartz.

-

Measurement: The absorption spectrum of the sample is recorded using a UV-Vis spectrophotometer over a relevant wavelength range.

-

Calculation of Optical Band Gap: The onset of the absorption spectrum (λₒₙₛₑₜ) is determined from the intersection of the tangent of the absorption edge with the baseline. The optical band gap is then calculated using the Planck-Einstein relation:

-

E₉ₒₚₜ (eV) = 1240 / λₒₙₛₑₜ (nm)

-

Estimation of LUMO Energy Level

The LUMO energy level can be estimated by combining the results from cyclic voltammetry and UV-Vis spectroscopy:

-

LUMO (eV) = HOMO (eV) + E₉ₒₚₜ (eV)

Alternatively, if a reversible reduction peak is observed in the cyclic voltammogram, the LUMO level can be calculated from the reduction potential (EᵣₑᏧ) using a similar formula as for the HOMO level.

Experimental Workflow

The following diagram illustrates the typical workflow for the experimental determination of the frontier molecular orbital energy levels of an organic semiconductor like DSA-Ph.

References

In-Depth Technical Guide to the Molecular Structure and Conformation of DSA-Ph

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSA-Ph, chemically known as N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline, is a large, conjugated organic molecule belonging to the class of oligo(p-phenylenevinylene)s (OPVs). Its extended π-system, capped with electron-donating triphenylamine (B166846) moieties, suggests potential applications in materials science, particularly in organic electronics such as organic light-emitting diodes (OLEDs). A thorough understanding of its three-dimensional molecular structure and conformational flexibility is paramount for structure-property relationship studies and the rational design of new functional materials.

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of DSA-Ph. It details relevant experimental protocols for its synthesis and characterization and presents a framework for its computational analysis. While a complete single-crystal X-ray diffraction structure of the full DSA-Ph molecule is not publicly available, this guide leverages data from structurally related compounds and established analytical techniques to provide a detailed understanding of its key structural features.

Molecular Structure of DSA-Ph

The molecular structure of DSA-Ph (C₄₆H₃₆N₂) is characterized by a central p-phenylenevinylene backbone connecting two terminal N,N-diphenylaniline groups.

Systematic Name: N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline

Molecular Formula: C₄₆H₃₆N₂

Molecular Weight: 616.8 g/mol

The core of the molecule consists of a rigid conjugated system of alternating phenyl rings and vinyl groups. This extended π-system is responsible for the molecule's potential optoelectronic properties. The terminal triphenylamine groups are known for their electron-donating and hole-transporting capabilities.

Key Structural Features from Analogous Compounds

Due to the lack of a published crystal structure for DSA-Ph, we can infer key structural parameters from smaller, analogous molecules that have been characterized by single-crystal X-ray diffraction. One such informative analog is 4-Ethynyl-N,N-diphenylaniline. The crystal structure of this molecule provides insight into the likely conformation of the N,N-diphenylaniline end-groups in DSA-Ph.

In the crystal structure of 4-Ethynyl-N,N-diphenylaniline, the nitrogen atom of the diphenylamine (B1679370) group adopts a trigonal planar geometry.[1] This planarity suggests significant delocalization of the nitrogen lone pair into the aromatic system, a key feature for its electron-donating properties. The phenyl rings of the diphenylamino group are twisted out of the plane of the central aniline (B41778) ring, a common feature that minimizes steric hindrance.

Table 1: Selected Crystallographic Data for 4-Ethynyl-N,N-diphenylaniline [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.0532 (8) |

| b (Å) | 16.8067 (15) |

| c (Å) | 19.2508 (18) |

| V (ų) | 2929.1 (5) |

| Z | 8 |

Note: This data is for a related, smaller molecule and serves as an approximation for the terminal groups of DSA-Ph.

Synthesis and Characterization

The synthesis of DSA-Ph, as an extended stilbene-type molecule, can be achieved through common cross-coupling reactions used for the formation of carbon-carbon double bonds. The Wittig and Heck reactions are two of the most powerful and versatile methods for this purpose.

Experimental Protocols for Synthesis

3.1.1. Wittig Reaction Protocol (General)

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of DSA-Ph, a multi-step Wittig approach could be envisioned, sequentially building the oligo(p-phenylenevinylene) backbone.

Protocol:

-

Phosphonium Salt Preparation: React an appropriate benzyl (B1604629) halide with triphenylphosphine (B44618) in a suitable solvent (e.g., toluene) under reflux to form the corresponding phosphonium salt.

-

Ylide Generation: Treat the phosphonium salt with a strong base, such as sodium hydride or n-butyllithium, in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere to generate the phosphorus ylide.

-

Wittig Reaction: Add the desired aldehyde to the ylide solution at low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the stilbene derivative.

3.1.2. Heck Reaction Protocol (General)

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. This method is also highly effective for the synthesis of stilbene derivatives.

Protocol:

-

Reaction Setup: In a reaction vessel, combine the aryl halide, the alkene, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand (if necessary), and a base (e.g., triethylamine, potassium carbonate) in a suitable solvent (e.g., DMF, acetonitrile).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure. The residue is then purified by column chromatography to afford the desired stilbene product.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. For DSA-Ph, ¹H and ¹³C NMR would provide key information about the connectivity and chemical environment of the atoms.

3.2.1. Expected NMR Spectral Features

Due to the symmetry of the DSA-Ph molecule, the NMR spectra would be simpler than what the large number of atoms might suggest.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons in the phenyl rings and the vinylic protons of the C=C double bonds. The chemical shifts and coupling constants of the vinylic protons would be indicative of their trans configuration, which is the thermodynamically more stable isomer.

-

¹³C NMR: The spectrum would display distinct signals for the different carbon environments, including the quaternary carbons of the phenyl rings and the carbons of the vinyl groups.

Table 2: Representative ¹H and ¹³C NMR Data for N-Phenylaniline Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N-phenylaniline | CDCl₃ | δ 7.25 (t, J = 7.0 Hz, 4H), 7.07 (d, J = 7.7 Hz, 4H), 6.92 (t, J = 7.3 Hz, 2H) | 142.9, 129.1, 120.8, 117.6 |

| 4-methoxy-N-phenylaniline | CDCl₃ | δ 7.19 (dd, J = 8.4, 7.4 Hz, 2H), 7.05 (d, J = 8.1 Hz, 2H), 6.88 (d, J = 7.9 Hz, 2H), 6.86 – 6.77 (m, 3H), 3.79 (s, 3H) | 155.2, 145.0, 135.7, 129.2, 122.1, 119.5, 115.7, 114.6, 55.7 |

Note: This data is for related molecules and provides a reference for the expected chemical shifts of the N,N-diphenylaniline moieties in DSA-Ph.

3.2.2. NMR Experimental Protocol (General)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified DSA-Ph in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.

Conformation Analysis

The conformational flexibility of DSA-Ph is primarily determined by the rotation around the single bonds connecting the phenyl rings and the vinyl groups, as well as the rotation of the phenyl rings within the triphenylamine moieties.

Expected Conformational Preferences

The extended conjugation of the p-phenylenevinylene backbone favors a planar conformation to maximize π-orbital overlap. However, steric hindrance between adjacent phenyl and vinyl groups can lead to some out-of-plane twisting. The terminal triphenylamine groups are expected to adopt a propeller-like conformation, similar to that observed in related crystal structures, to alleviate steric strain between the phenyl rings.

Computational Conformational Analysis

In the absence of experimental single-crystal data for DSA-Ph, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its preferred conformation and electronic structure.

4.2.1. DFT Geometry Optimization Protocol (General)

-

Initial Structure Generation: Build an initial 3D model of the DSA-Ph molecule using molecular modeling software.

-

Method Selection: Choose an appropriate DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) that provide a good balance between accuracy and computational cost.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to find the lowest energy conformation.

-

Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Analysis of Results: Analyze the optimized geometry to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The electronic properties, such as the HOMO-LUMO gap, can also be calculated.

Table 3: Predicted Conformational Parameters from DFT (Hypothetical)

| Dihedral Angle | Predicted Value (°) |

| C(vinyl)-C(vinyl)-C(phenyl)-C(phenyl) | ~10-20 |

| C(phenyl)-N-C(phenyl)-C(phenyl) (Ring 1) | ~40-50 |

| C(phenyl)-N-C(phenyl)-C(phenyl) (Ring 2) | ~40-50 |

Note: These are hypothetical values to illustrate the type of data that would be obtained from a DFT calculation. The actual values would depend on the specific computational method used.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity or associated signaling pathways of DSA-Ph. The primary interest in this molecule and its derivatives lies in their potential applications in materials science due to their photophysical properties. Future research may explore potential biological applications, but this is not a current focus in the scientific literature.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of DSA-Ph. While a complete experimental structure is not yet available, by leveraging data from analogous compounds and established theoretical and experimental methodologies, we can construct a comprehensive understanding of this molecule. The synthesis of DSA-Ph can be achieved through standard organic chemistry reactions, and its structure can be thoroughly characterized by NMR spectroscopy. Computational modeling, particularly DFT, offers a powerful tool to investigate its conformational preferences in detail. This guide serves as a valuable resource for researchers and scientists working with DSA-Ph and related oligo(p-phenylenevinylene) materials, providing the necessary foundational knowledge for further research and development.

References

Methodological & Application

Application Notes and Protocols for the Fabrication of DSA-Ph Based Organic Light-Emitting Diodes (OLEDs)

Affiliation: Google Research

Abstract

This document provides a detailed protocol for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing a Distyryl-Arylene- Phenyl (DSA-Ph) derivative as the emissive material. DSA-Ph compounds are a class of fluorescent materials often employed in blue OLEDs due to their high photoluminescence quantum yields and color purity. This protocol outlines a standard fabrication process using a combination of solution-processing and vacuum thermal evaporation techniques, suitable for researchers in materials science, organic electronics, and drug development professionals exploring photodynamic therapies or high-throughput screening of organic materials. The following sections detail the necessary equipment, materials, experimental procedures, and expected device performance.

Introduction

Organic Light-Emitting Diodes (OLEDs) are solid-state lighting devices composed of thin organic layers sandwiched between two electrodes. When a voltage is applied, charge carriers (holes and electrons) are injected from the anode and cathode, respectively. These carriers recombine within the emissive layer (EML) to form excitons, which then radiatively decay to produce light. The choice of the emissive material is critical in determining the color and efficiency of the device.

DSA-Ph derivatives are widely recognized for their application as blue emitters in OLEDs. Their molecular structure allows for high fluorescence efficiency and good color stability. This protocol describes the fabrication of a multilayer OLED device incorporating a DSA-Ph based emissive layer. The device architecture is designed to facilitate efficient charge injection, transport, and recombination, leading to optimal device performance. Both solution-processing and vacuum deposition methods are common for OLED fabrication.[1][2] This protocol will focus on a hybrid approach, where some layers are solution-processed, and others are deposited via thermal evaporation in a vacuum.

Materials and Equipment

2.1. Materials

| Material | Function | Supplier Example | Purity |

| Indium Tin Oxide (ITO) coated glass substrates | Anode | Ossila | Sheet Resistance < 20 Ω/sq |

| Hellmanex™ III or similar detergent | Substrate Cleaning | Sigma-Aldrich | - |

| Isopropyl Alcohol (IPA) | Substrate Cleaning | Sigma-Aldrich | Semiconductor Grade |

| Deionized (DI) Water | Substrate Cleaning | - | >18 MΩ·cm |

| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) | Hole Injection Layer (HIL) | Ossila (AI 4083) | - |

| DSA-Ph derivative (e.g., DPVBi) | Emissive Material | Various | Sublimed Grade (>99.5%) |

| 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) | Electron Transport Layer (ETL) | Sigma-Aldrich | Sublimed Grade (>99.5%) |

| Lithium Fluoride (LiF) | Electron Injection Layer (EIL) | Sigma-Aldrich | 99.99% |

| Aluminum (Al) | Cathode | Kurt J. Lesker | 99.999% |

| Toluene (B28343) or Chlorobenzene (B131634) | Solvent for EML | Sigma-Aldrich | Anhydrous |

| UV-curable epoxy | Encapsulation | Ossila | - |

| Glass coverslips | Encapsulation | VWR | - |

2.2. Equipment

| Equipment | Function |

| Ultrasonic Bath | Substrate Cleaning |

| Spin Coater | Thin Film Deposition |

| Hotplate | Annealing |

| High Vacuum Thermal Evaporator (<10⁻⁶ Torr) | Thin Film Deposition |

| Quartz Crystal Microbalance (QCM) | Thickness Monitoring |

| Nitrogen or Argon Glovebox | Inert Atmosphere Processing |

| UV Lamp | Encapsulation Curing |

| Source Meter Unit (e.g., Keithley 2400) | Electrical Characterization |

| Spectrometer/Photometer | Optical Characterization |

Experimental Protocols

3.1. Substrate Cleaning

A thorough cleaning of the ITO substrate is crucial for optimal device performance and to prevent short circuits.

-

Immerse the ITO-coated glass substrates in a beaker containing a 1% Hellmanex™ solution in DI water.[3]

-

Sonicate the beaker in an ultrasonic bath with hot water for 5 minutes.[3]

-

Rinse the substrates thoroughly with DI water.[3]

-

Transfer the substrates to a beaker containing isopropyl alcohol (IPA) and sonicate for 5 minutes.[3]

-

Rinse the substrates again with DI water.

-

Dry the substrates using a stream of high-purity nitrogen or argon gas.

-

Immediately transfer the cleaned substrates into a nitrogen-filled glovebox.

3.2. Hole Injection Layer (HIL) Deposition

-

Filter the PEDOT:PSS solution through a 0.45 µm PES filter.

-

Dispense the filtered PEDOT:PSS solution onto the center of the ITO substrate.

-

Spin-coat the PEDOT:PSS at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[3]

-

Anneal the substrates on a hotplate inside the glovebox at 120 °C for 20 minutes to remove residual water.[4]

3.3. Emissive Layer (EML) Deposition

-

Prepare a solution of the DSA-Ph derivative in an appropriate solvent like toluene or chlorobenzene at a concentration of 10-15 mg/mL.

-

Filter the DSA-Ph solution through a 0.45 µm PTFE filter.

-

Spin-coat the DSA-Ph solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds to achieve a thickness of approximately 80 nm.[3] The exact spin speed may need to be optimized depending on the specific DSA-Ph derivative and solvent used.

-

Thermally anneal the substrate at 80 °C for 10 minutes inside the glovebox to remove any remaining solvent.[3]

3.4. Deposition of Electron Transport, Electron Injection, and Cathode Layers

These layers are deposited sequentially via thermal evaporation in a high vacuum chamber.

-

Transfer the substrates with the HIL and EML into a high vacuum thermal evaporator.

-

Ensure the pressure in the chamber is below 10⁻⁶ Torr.

-

Deposit a 40 nm layer of TPBi as the electron transport layer.[4] The deposition rate should be around 1-2 Å/s.

-

Deposit a 1.2 nm layer of LiF as the electron injection layer at a rate of 0.1-0.2 Å/s.[4]

-

Finally, deposit a 100 nm layer of Aluminum (Al) as the cathode at a rate of 2-5 Å/s.[4]

-

After deposition, vent the chamber with nitrogen and transfer the devices back into the glovebox.

3.5. Encapsulation

To prevent degradation from moisture and oxygen, the devices must be encapsulated.

-

Place a glass coverslip over the active area of the device.

-

Dispense a UV-curable epoxy around the edges of the coverslip.

-

Cure the epoxy using a UV lamp according to the manufacturer's instructions.

Device Characterization

Once fabricated, the current density-voltage-luminance (J-V-L) characteristics and the external quantum efficiency (EQE) of the OLEDs should be measured using a source meter and a calibrated photodiode/spectrometer setup.

Data Presentation

The performance of OLEDs can vary significantly based on the specific materials and fabrication conditions. The table below summarizes typical performance metrics for blue OLEDs based on fluorescent or TADF emitters, which are relevant to DSA-Ph materials.

| Parameter | Typical Value for Blue Fluorescent/TADF OLEDs | Reference |

| Turn-on Voltage (at 1 cd/m²) | 3.0 - 5.0 V | |

| Maximum Luminance | > 1000 cd/m² | [5] |

| Maximum Current Efficiency | 5 - 15 cd/A | [6] |

| Maximum External Quantum Efficiency (EQE) | 5 - 20% | [7] |

| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.14 - 0.16, 0.08 - 0.20) |

Visualizations

6.1. Experimental Workflow

References

- 1. youtube.com [youtube.com]

- 2. iipseries.org [iipseries.org]

- 3. ossila.com [ossila.com]

- 4. mdpi.com [mdpi.com]

- 5. repository.rit.edu [repository.rit.edu]

- 6. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for DSA-Ph as an Emissive Layer in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distyryl-anthracene-phenyl (DSA-Ph) and its derivatives are a class of fluorescent organic semiconducting materials that have garnered significant interest for their application as blue emissive layers in Organic Light-Emitting Diodes (OLEDs). Their rigid molecular structure, derived from anthracene, provides high photoluminescence quantum yields and good thermal stability, making them promising candidates for creating efficient and stable blue OLEDs, a critical component for full-color displays and white lighting applications.

These application notes provide a comprehensive overview of the use of DSA-Ph in OLEDs, including a summary of reported device performance, detailed experimental protocols for device fabrication and characterization, and a discussion of the underlying principles.

Quantitative Performance Data

The performance of OLEDs utilizing DSA-Ph as the emissive dopant is highly dependent on the host material, device architecture, and fabrication conditions. Below is a summary of key performance metrics from reported blue OLEDs using DSA-Ph.

| Host Material | Device Architecture | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |

| NPBX | ITO/HTL/NPBX:3% DSA-Ph/HBL/ETL/LiF/Al | 4.59 | Not Reported | Not Reported | 6,087 | Not Reported |

| N(dtb)4 | ITO/HTL/N(dtb)4:DSA-Ph/ETL/LiF/Al | 11.52 | 10.33 | 7.8 | Not Reported | Not Reported |

Note: HTL (Hole Transport Layer), HBL (Hole Blocking Layer), ETL (Electron Transport Layer), ITO (Indium Tin Oxide). Further details on specific materials used for each layer can be found in the experimental protocols.

Signaling Pathways and Device Physics

The operation of an OLED is based on the principle of electroluminescence, where electrical energy is converted into light. The following diagram illustrates the fundamental processes occurring within a DSA-Ph based OLED.

Caption: Energy flow and light emission process in a DSA-Ph based OLED.

Experimental Protocols

I. Substrate Preparation and Cleaning

A thorough cleaning of the Indium Tin Oxide (ITO)-coated glass substrate is critical for optimal device performance and to prevent short circuits.

-

Initial Cleaning: Sequentially sonicate the ITO substrates in baths of detergent (such as Hellmanex solution), deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.

-

UV-Ozone Treatment: After sonication, dry the substrates with a stream of high-purity nitrogen gas. Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone for 10-15 minutes to remove organic residues and improve the work function of the anode.

II. Organic Layer and Cathode Deposition by Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED using a high-vacuum thermal evaporation system.

-

System Preparation: Ensure the vacuum chamber is clean and has reached a base pressure of < 1 x 10-6 Torr.

-

Layer Deposition:

-

Hole Transport Layer (HTL): Deposit a layer of a suitable hole-transporting material (e.g., NPB - N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) onto the cleaned ITO substrate. A typical thickness is 40-60 nm, deposited at a rate of 0.1-0.2 nm/s.

-

Emissive Layer (EML): Co-evaporate the host material (e.g., NPBX) and the DSA-Ph dopant. The doping concentration is critical and typically ranges from 2-5%. A common EML thickness is 20-30 nm. The deposition rates should be carefully controlled to achieve the desired doping ratio. For a 3% doping concentration, the host deposition rate could be ~0.194 nm/s and the DSA-Ph rate ~0.006 nm/s.

-

Hole Blocking Layer (HBL): To confine excitons within the EML and improve efficiency, deposit a hole-blocking layer (e.g., BCP - 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline or TAZ) of approximately 10 nm thickness.

-

Electron Transport Layer (ETL): Deposit an electron-transporting material (e.g., Alq3 - Tris(8-hydroxyquinolinato)aluminum or Bphen - 4,7-Diphenyl-1,10-phenanthroline) with a thickness of 20-40 nm.

-